2-Oxopent-4-enoic acid
Overview
Description
2-Oxopent-4-enoic acid, also known as 2-keto-4-pentenoic acid, is an organic compound with the molecular formula C5H6O3. It is a member of the alpha-keto acids family and is characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is formed by the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase or by the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxopent-4-enoic acid can be synthesized through various methods. One common method involves the dehydration of 4-hydroxy-2-oxopentanoate using 2-oxopent-4-enoate hydratase . Another method involves the hydrolysis of 2-hydroxymuconate semialdehyde using 2-hydroxymuconate-semialdehyde hydrolase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Oxopent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the alpha-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products can include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives at the alpha-carbon position.
Scientific Research Applications
2-Oxopent-4-enoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a drug precursor.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxopent-4-enoic acid involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes such as 2-oxopent-4-enoate hydratase and 2-hydroxymuconate-semialdehyde hydrolase . These enzymes catalyze the conversion of this compound to other metabolites, playing a crucial role in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pentenoic acid: Similar in structure but lacks the ketone group.
4-Hydroxy-3-pentenoic acid: Contains a hydroxyl group instead of a ketone group.
2-Amino-5-chloro-4-pentenoic acid: Contains an amino group and a chlorine atom.
Uniqueness
2-Oxopent-4-enoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in metabolic pathways also distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-oxopent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXRYJAWRSNUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174358 | |
Record name | 2-Keto-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20406-62-6 | |
Record name | 2-Oxo-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20406-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Keto-4-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020406626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Keto-4-pentenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXOPENT-4-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW9JA557NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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